6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine
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Overview
Description
6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and a 3-methylbutyl group attached to the nitrogen atom at the 3rd position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine and 3-methylbutylamine.
Nucleophilic Substitution: The reaction between 6-chloropyridine and 3-methylbutylamine is carried out under nucleophilic substitution conditions. This involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of oxidized pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide: A similar compound with a sulfonamide group instead of a diamine group.
6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine: Another pyridine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and a 3-methylbutyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H16ClN3 |
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Molecular Weight |
213.71 g/mol |
IUPAC Name |
6-chloro-3-N-(3-methylbutyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C10H16ClN3/c1-7(2)5-6-13-8-3-4-9(11)14-10(8)12/h3-4,7,13H,5-6H2,1-2H3,(H2,12,14) |
InChI Key |
WQHVTOJHJDSYAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=C(N=C(C=C1)Cl)N |
Origin of Product |
United States |
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